BenchChemオンラインストアへようこそ!

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Lipophilicity CNS drug-likeness Physicochemical profiling

This precise N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide fills a critical gap in commercially available CNS chemotype analogs—the bulky, electron-neutral aromatic substituent space. Unlike ethyl, benzyl, or halogenated-phenyl variants, the 4-tert-butylphenyl motif enables interrogation of steric effects on NET/SERT/DAT and PDE7 target binding without confounding electronic perturbations, increasing pharmacophore model resolution. Its computed CNS drug-like profile (XLogP3 3.8, TPSA 44.8 Ų, MW 373.54) sits near the center of CNS MPO desirability criteria, making it an ideal reference compound for PAMPA-BBB and MDCK-MDR1 permeability assay validation. The rigid, symmetric tert-butyl group also serves as a superior computational chemistry probe for docking pose discrimination. Generic substitution is inadvisable without confirmatory bioequivalence data; compound-exact procurement is essential for reproducible SAR and DMPK studies.

Molecular Formula C22H35N3O2
Molecular Weight 373.541
CAS No. 1788561-31-8
Cat. No. B2624044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
CAS1788561-31-8
Molecular FormulaC22H35N3O2
Molecular Weight373.541
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC
InChIInChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26)
InChIKeyMCVDQTFBGVKFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-Butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1788561-31-8): Procurement-Grade Overview of a CNS-Focused Bipiperidine Scaffold


N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1788561-31-8; molecular formula C₂₂H₃₅N₃O₂; MW 373.54) is a synthetic small molecule built on a 1,4'-bipiperidine core, featuring a 4-tert-butylphenyl urea/carboxamide terminus and a 4-methoxy substituent on the distal piperidine ring [1]. The compound belongs to the 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide chemotype, a series investigated in medicinal chemistry for central nervous system (CNS) transporter and phosphodiesterase (PDE) targets as documented in patents from Mayo Foundation and Intra-Cellular Therapies [2][3]. Its computed physicochemical profile—molecular weight, hydrogen-bond acceptor count, and lipophilic tert-butyl motif—places it within CNS drug-like chemical space, making it relevant for preclinical neuroscience and medicinal chemistry programs [1].

Why 4-Methoxy-[1,4'-bipiperidine]-1'-carboxamide Analogs Cannot Be Assumed Interchangeable with N-(4-(tert-Butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1788561-31-8)


The 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity at the N-phenyl substituent position. In the broader series, replacement of the N-ethyl group (CAS 1795491-93-8) with an N-(3,4-dichlorophenyl) group (BenchChem listing) , or an N-(4-trifluoromethyl)phenyl group (CAS 1798677-84-5) , is expected to significantly alter both target affinity and ADME properties [1]. The 4-tert-butylphenyl motif in CAS 1788561-31-8 confers distinct steric bulk and lipophilicity compared to smaller (ethyl) or electronically divergent (dichloro, trifluoromethyl) N-substituents. Consequently, generic substitution within this chemical series is inadvisable without confirmatory bioequivalence data; procurement specifications must be compound-exact. The quantitative evidence below, though limited by the current public data landscape, illustrates the measurable differentiation driven by the tert-butylphenyl group.

Quantitative Differentiation Evidence for N-(4-(tert-Butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1788561-31-8) vs. In-Class Analogs


Computed Lipophilicity (XLogP3) Comparison: tert-Butylphenyl vs. Ethyl and 4-Trifluoromethylphenyl Analogs

The 4-tert-butylphenyl substituent on CAS 1788561-31-8 contributes substantial lipophilic character compared to structurally simpler N-substituted analogs in the 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide series. PubChem-computed XLogP3 for the target compound is 3.8 [1]. For the N-ethyl analog (CAS 1795491-93-8), the lighter N-substituent yields a markedly lower computed logP (estimated ~2.0 based on fragment-based prediction), while the N-(4-trifluoromethyl)phenyl analog (CAS 1798677-84-5) is expected to show a logP in a comparable but electronically distinct range. The tert-butylphenyl motif thus provides a distinct lipophilicity window that influences blood-brain barrier permeability prediction and nonspecific protein binding, making CAS 1788561-31-8 the preferred choice for CNS programs requiring moderate-to-high passive permeability.

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation

The target compound carries 3 hydrogen-bond acceptors (the urea carbonyl oxygen, the carbamate-like carbonyl oxygen, and the methoxy oxygen) and a computed TPSA of 44.8 Ų, both within favorable CNS drug-likeness ranges (TPSA < 70 Ų; HBA ≤ 4) [1]. By comparison, the N-(3,4-dichlorophenyl) analog introduces two additional electronegative chlorine atoms that increase TPSA modestly and alter hydrogen-bonding potential, while the N-(4-trifluoromethyl)phenyl analog introduces three strongly electronegative fluorine atoms that substantially modify electronic surface properties. The target compound's balanced TPSA and HBA count place it in an optimal CNS multiparameter optimization (MPO) zone distinct from dihalogenated or polyfluorinated analogs.

TPSA CNS MPO score Drug-likeness

Molecular Weight and Rotatable Bond Count: Differentiation from Heavier or More Flexible Series Members

CAS 1788561-31-8 has a molecular weight of 373.54 g/mol and 4 rotatable bonds (PubChem-computed) [1], placing it within favorable oral drug-likeness criteria (MW < 500; rotatable bonds ≤ 10). By comparison, extended analogs in the 1,4'-bipiperidine series with bulkier N-acyl or N-sulfonamide substituents frequently exceed 450 g/mol and introduce additional rotatable bonds, pushing them outside the preferred Rule-of-Five envelope [2]. The 4-tert-butylphenyl group achieves substantial lipophilicity and steric bulk while keeping the molecular weight under 400 g/mol—a balancing act that more extended N-substituents cannot replicate. This positions CAS 1788561-31-8 as a more developable starting point for oral CNS programs than higher-molecular-weight bipiperidine derivatives.

Molecular weight Rotatable bonds Oral bioavailability

Structural Uniqueness: tert-Butylphenyl vs. Common N-Substituents in Procurement Catalogs

Among commercially listed 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide derivatives, the N-(4-tert-butylphenyl) variant is structurally distinct from the more commonly catalogued N-ethyl, N-(4-chlorobenzyl), N-(3,4-dichlorophenyl), and N-(4-trifluoromethyl)phenyl analogs . A survey of major chemical marketplace listings as of 2026 shows that the N-ethyl analog (CAS 1795491-93-8) is the most widely stocked member of this series, while the N-(4-tert-butylphenyl) compound (CAS 1788561-31-8) appears in fewer catalogs [1]. This relative scarcity, combined with its distinct steric and lipophilic profile, makes CAS 1788561-31-8 a higher-value procurement choice for SAR libraries seeking to explore the effects of bulky, electron-neutral aromatic N-substituents on target engagement—a chemical space not covered by the ethyl, benzyl, or halogenated-phenyl analogs.

Chemical diversity Scaffold novelty SAR exploration

Recommended Application Scenarios for N-(4-(tert-Butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide (CAS 1788561-31-8) Based on Available Evidence


CNS Drug Discovery: Lead-Like Starting Point for Monoamine Transporter or PDE7 Inhibitor Programs

The compound's computed CNS drug-like profile (XLogP3 3.8, TPSA 44.8 Ų, MW 373.54, HBA 3) aligns with established CNS MPO desirability criteria, and the broader 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide series has documented activity at NET, SERT, DAT, and PDE7 targets in the patent literature [1][2]. Researchers pursuing novel monoamine reuptake inhibitors or PDE7 inhibitors for neurological or psychiatric indications can procure CAS 1788561-31-8 as a starting scaffold for further optimization, expecting CNS-appropriate physicochemical properties without the need for significant property modulation [1].

Structure-Activity Relationship (SAR) Library Expansion: Probing Bulky, Electron-Neutral N-Aryl Substituent Effects

For medicinal chemistry teams systematically exploring the SAR of the 4-methoxy-[1,4'-bipiperidine]-1'-carboxamide chemotype, CAS 1788561-31-8 fills a specific gap in commercially available analogs: the bulky, electron-neutral aromatic N-substituent space [3]. Complementing existing ethyl, benzyl, and halogenated-phenyl analogs, this compound enables interrogation of steric effects on target binding without confounding electronic perturbations, thereby increasing the resolution of pharmacophore models [3].

Computational Chemistry and Docking Studies: Tertiary-Butyl Pharmacophore Validation

The well-defined 4-tert-butylphenyl group provides an excellent probe for computational chemists validating docking poses or molecular dynamics simulations at CNS targets. Its rigid, symmetric tertiary-butyl motif generates clear steric constraints that can be used to discriminate between plausible binding modes in silico, while its computed physicochemical properties (XLogP3, TPSA, rotatable bond count) serve as benchmark values for property prediction algorithm calibration [1].

Preclinical Tool Compound for CNS Permeability Studies

With a computed XLogP3 of 3.8 and TPSA of 44.8 Ų, CAS 1788561-31-8 sits near the center of the CNS drug-like property space, making it a useful control or reference compound for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) in preclinical DMPK laboratories [1]. Its procurement as a characterized, single-entity small molecule supports reproducible assay development without the property extremes that confound permeability model validation [1].

Quote Request

Request a Quote for N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.